2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Overview
Description
2-(Benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a complex organic compound that features a unique combination of benzo[d]isoxazole, thiazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzo[d]isoxazole and thiazole intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions, which involve palladium-catalyzed coupling of aryl halides with boronic acids.
Final Acetamide Formation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present in intermediates) using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide (DMF).
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[d]isoxazole-3-carboxylic acid derivatives, while reduction could yield amine derivatives.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biochemical Research: It is used in studies to understand enzyme interactions and receptor binding.
Industry:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole and thiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Similar in structure but lacks the isoxazole ring.
2-(2-Fluorophenyl)thiazole: Shares the thiazole and fluorophenyl groups but lacks the benzo[d]isoxazole moiety.
N-(2-Phenylthiazol-4-yl)acetamide: Similar acetamide linkage but different aromatic substituents.
Uniqueness: The unique combination of benzo[d]isoxazole, thiazole, and fluorophenyl groups in 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide provides distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2S/c25-18-10-4-1-7-15(18)24-27-21(14-31-24)16-8-2-5-11-19(16)26-23(29)13-20-17-9-3-6-12-22(17)30-28-20/h1-12,14H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRMNFUOCIIUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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